Orthogonal Reactive Handles vs. Di-Functional Analogs
2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine provides a more expansive synthetic canvas than simpler analogs like 2-bromo-6-nitroaniline . The latter presents only two reactive centers (Br and NO2) on the aniline ring, limiting its use to sequential bromine substitution and nitro reduction. In contrast, the target compound integrates a third, pre-installed heteroaryl (pyridin-3-yl) handle, enabling distinct reaction sequences such as the direct construction of biaryl amine libraries via chemo- and site-selective palladium-catalyzed reactions without the need for an additional Suzuki coupling to install the pyridine moiety . This 'pre-assembled' architecture reduces the number of synthetic steps required to reach complex final targets, thereby improving overall synthetic efficiency and mitigating cumulative yield loss.
| Evidence Dimension | Number of orthogonal reactive handles |
|---|---|
| Target Compound Data | 3 reactive handles: -NH2, -Br, -NO2, plus a pre-installed -C5H4N group. |
| Comparator Or Baseline | 2-Bromo-6-nitroaniline (CAS: 59255-95-7): 2 reactive handles (-NH2, -Br, -NO2). |
| Quantified Difference | The presence of a pre-installed pyridin-3-yl group in the target compound eliminates the need for one full synthetic cycle (e.g., a Suzuki coupling and subsequent work-up/purification) relative to starting from the comparator. |
| Conditions | Comparison of molecular structure and functional group availability; standard practice in retrosynthetic analysis . |
Why This Matters
Procurement of this advanced intermediate directly reduces project timelines and labor costs by eliminating the need for an in-house coupling step to install the pyridinyl group.
